Regioisomeric Differentiation: 1-Methylpyrazol-4-yl vs. 1-Methylpyrazol-5-yl Substitution at the Pyridine 5-Position
The target compound features a 1-methyl-1H-pyrazol-4-yl group at the 5-position of the pyridine ring, distinguishing it from the 1-methyl-1H-pyrazol-5-yl regioisomer (CAS 2034609-21-5). In the broader pyrazol-4-yl-heterocyclyl-carboxamide patent family (US8614206B2), pyrazol-4-yl attachment is consistently preferred for Pim kinase inhibition, with pyrazol-5-yl analogs generally exhibiting 5- to 50-fold lower potency due to suboptimal hydrogen-bonding geometry with the kinase hinge region [1]. Although direct IC₅₀ data for CAS 2034461-92-0 is not publicly available, the class-level SAR indicates that procurement of the 4-yl regioisomer—rather than the commercially more common 5-yl variant—is critical for maintaining Pim kinase targeting fidelity.
| Evidence Dimension | Regioisomeric identity (pyrazole attachment point) |
|---|---|
| Target Compound Data | 1-methyl-1H-pyrazol-4-yl at pyridine C5 |
| Comparator Or Baseline | N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide (CAS 2034609-21-5); pyrazol-5-yl regioisomer |
| Quantified Difference | Not directly quantified for this pair; class-level SAR shows ~5- to 50-fold potency reduction for pyrazol-5-yl vs. pyrazol-4-yl in Pim-1 assays [1] |
| Conditions | Class-level inference from Pim-1 biochemical kinase assays in US8614206B2 |
Why This Matters
Procuring the incorrect regioisomer can abrogate target engagement, leading to false-negative results in kinase inhibition screens and wasted research resources.
- [1] US8614206B2. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Genentech, Inc. Published 2013-12-24. Examples 1-206. View Source
